molecular formula C24H24N6O2 B586422 Olmesartán Lactona Impureza CAS No. 849206-43-5

Olmesartán Lactona Impureza

Número de catálogo: B586422
Número CAS: 849206-43-5
Peso molecular: 428.5 g/mol
Clave InChI: JUQNVWFXORBZQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

La impureza de la lactona de olmesartán tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la impureza de la lactona de olmesartán está estrechamente relacionado con el del olmesartán. Como antagonista del receptor de angiotensina II, bloquea la unión de la angiotensina II a los receptores AT1 en los músculos lisos vasculares. Esta acción reduce la vasoconstricción y disminuye la resistencia periférica, lo que lleva a una presión arterial más baja . Los objetivos moleculares y las vías implicadas incluyen el sistema renina-angiotensina-aldosterona (RAAS), que desempeña un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos .

Análisis Bioquímico

Biochemical Properties

The molecular formula of Olmesartan Lactone Impurity is C24H24N6O2, and it has a molecular weight of 428.49 . It is known to interact with the angiotensin II receptor (AT1R), acting as an antagonist . The nature of these interactions is primarily inhibitory, preventing the action of angiotensin II and thereby exerting its antihypertensive effects .

Cellular Effects

Olmesartan Lactone Impurity, through its interaction with the AT1R, can influence various cellular processes. It has been shown to protect endothelial cells against oxidative stress-induced cellular injury . This suggests that Olmesartan Lactone Impurity may have a role in modulating cell signaling pathways and gene expression related to oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of Olmesartan Lactone Impurity involves its binding to the AT1R. As an antagonist, it inhibits the actions of angiotensin II, a hormone that constricts blood vessels and releases aldosterone, which can increase blood pressure . By blocking these actions, Olmesartan Lactone Impurity helps to lower blood pressure .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Olmesartan, has a rapid onset of action and its antihypertensive effects are sustained over a 24-hour dosage interval .

Dosage Effects in Animal Models

While specific studies on Olmesartan Lactone Impurity in animal models are limited, research on Olmesartan has shown that its effects can vary with different dosages

Metabolic Pathways

Olmesartan is metabolized by the liver to its active metabolite, olmesartan

Transport and Distribution

Given its biochemical properties and its interactions with the AT1R, it is likely that it is transported and distributed in a manner similar to other AT1R antagonists .

Subcellular Localization

Given its role as an AT1R antagonist, it is likely that it localizes to the cell membrane where the AT1R is located

Métodos De Preparación

La preparación de la impureza de la lactona de olmesartán implica varias rutas sintéticas y condiciones de reacción. Un método común incluye el uso de reactivos y catalizadores específicos para inducir la formación del anillo de lactona. Los métodos de producción industrial suelen implicar procesos de síntesis de varios pasos, incluido el uso de cromatografía líquida de alta eficacia (HPLC) para aislar y purificar la impureza .

Análisis De Reacciones Químicas

La impureza de la lactona de olmesartán se somete a diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio.

    Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas específicas y la presencia de catalizadores. Los principales productos formados a partir de estas reacciones incluyen varios derivados de la impureza de la lactona, que pueden analizarse más a fondo mediante técnicas como la resonancia magnética nuclear (RMN) y la espectrometría de masas (EM) .

Actividad Biológica

Olmesartan lactone, a metabolite of olmesartan medoxomil, is primarily recognized for its role as an angiotensin II receptor antagonist, which is crucial in the management of hypertension. The compound exhibits various biological activities that influence cardiovascular health and gastrointestinal function. This article delves into the biological activity of olmesartan lactone, supported by research findings, case studies, and data tables.

Olmesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptors, which leads to vasodilation and a subsequent reduction in blood pressure. The binding affinity of olmesartan for AT1 receptors is significantly higher than for AT2 receptors, making it an effective antihypertensive agent. The mechanism can be summarized as follows:

  • Receptor Binding : Olmesartan binds to AT1 receptors, inhibiting angiotensin II-induced vasoconstriction.
  • Physiological Effects : This inhibition results in decreased aldosterone secretion and reduced vascular resistance, promoting lower blood pressure levels.

Pharmacokinetics

The pharmacokinetic profile of olmesartan lactone is characterized by its absorption, distribution, metabolism, and elimination:

Parameter Details
Bioavailability Approximately 26% (food does not affect absorption)
Volume of Distribution ~17 L (high affinity for plasma proteins)
Metabolism Undergoes ester hydrolysis to become active
Clearance Total plasma clearance ~1.3 L/h; renal clearance ~0.6 L/h
Half-life 10 to 15 hours

Olmesartan is predominantly eliminated unchanged in urine (35-50%) and through feces.

Antihypertensive Effects

Olmesartan has been extensively studied for its antihypertensive effects. A pooled analysis involving 156,682 hypertensive patients demonstrated that:

  • Responder Rate : Approximately 90% of patients responded positively to treatment.
  • Blood Pressure Targets : Achieved in 52.8% of patients without risk factors and in 35.7% overall .

Olmesartan-Induced Enteropathy

A rare but significant side effect associated with olmesartan is drug-induced enteropathy, characterized by severe diarrhea and weight loss. Case studies have shown:

  • Symptoms typically manifest after prolonged use (average onset ~3.1 years).
  • Cessation of olmesartan leads to symptom resolution in most cases .

In one documented case, a patient experienced profound diarrhea and weight loss attributed to olmesartan use. After discontinuation, symptoms improved significantly within three weeks .

Research Findings on Olmesartan Lactone

Recent studies have highlighted the role of paraoxonase 1 (PON1) as a major bioactivating hydrolase for olmesartan:

  • Hydrolysis Mechanism : PON1 effectively hydrolyzes olmesartan medoxomil into its active form in human plasma.
  • Calcium Dependency : The activity of PON1 is calcium-dependent, indicating that calcium ions are essential for optimal bioactivation .

Propiedades

IUPAC Name

6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQNVWFXORBZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233966
Record name Olmesartan lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849206-43-5
Record name Olmesartan lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmesartan lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLMESARTAN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.